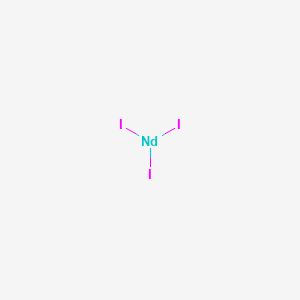

Neodymium(III) iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Neodymium(III) iodide has several applications in scientific research and industry:

Glass Coloring: It is used to impart color to glass.

Permanent Magnets: It plays a role in the production of neodymium-based magnets.

Capacitors and Infrared Filters: It is used in the manufacturing of capacitors and infrared filters.

Catalysis: It is involved in diene polymerization processes.

Laser Materials: This compound is used in the development of laser materials.

Safety and Hazards

Neodymium magnets, which are made from Neodymium, are the strongest permanent magnets and therefore pose a greater risk when handled . Consequently, the relevant safety precautions must be taken when coming into contact with neodymium magnets, with particular attention needed to the large neodymium magnets .

Orientations Futures

Mécanisme D'action

Target of Action

Neodymium(III) iodide, also known as Neodymium triiodide, is an inorganic salt of iodine and neodymium

Mode of Action

This compound is characterized by the +3 oxidation state of neodymium . The exact mode of action of this compound is not well understood, and it may vary depending on the specific context or application. In general, the interaction of inorganic compounds with biological systems can involve various mechanisms, such as redox reactions, coordination to proteins, or interference with metal ion homeostasis.

Biochemical Pathways

Iodine plays a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for normal growth, development, and metabolism . Any impact on iodine metabolism could potentially affect these processes.

Result of Action

It’s known that iodine is essential for the biosynthesis of thyroid hormones, which have widespread effects on the body, including growth, development, and metabolism . Any disruption of iodine homeostasis could potentially have wide-ranging effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other ions or molecules. For instance, the compound is a green, water-soluble, hygroscopic crystal , suggesting that it could be sensitive to moisture.

Analyse Biochimique

Biochemical Properties

It is known that neodymium compounds generally exhibit the +3 oxidation state

Cellular Effects

It is known that neodymium compounds can have various effects on cells . For instance, neodymium can stimulate the growth of certain microorganisms and increase the content of chlorophyll A, soluble protein, and the activity of antioxidant defenses .

Molecular Mechanism

It is known that neodymium generally uses the +3 oxidation state in its compounds

Temporal Effects in Laboratory Settings

It is known that neodymium compounds can have various effects over time . For instance, neodymium can stimulate the growth of certain microorganisms and increase the content of chlorophyll A, soluble protein, and the activity of antioxidant defenses .

Metabolic Pathways

It is known that iodine plays various roles in metabolism, including acting as an antioxidant of free radicals, an inducer of the expression of antioxidant enzymes, an activator of apoptotic pathways in neoplastic cells, and a modulator of the immune response .

Transport and Distribution

It is known that neodymium isotopes can be distributed and transported in deep water .

Méthodes De Préparation

Neodymium(III) iodide can be synthesized through several methods:

-

Direct Combination: : Heating neodymium metal and iodine in an inert atmosphere produces neodymium triiodide: [ 2 \text{Nd} + 3 \text{I}_2 \rightarrow 2 \text{NdI}_3 ]

-

Reaction with Hydroiodic Acid: : Neodymium(III) oxide reacts with hydroiodic acid to form a hydrate of neodymium triiodide: [ \text{Nd}_2\text{O}_3 + 6 \text{HI} \rightarrow 2 \text{NdI}_3 + 3 \text{H}_2\text{O} ] The anhydrous form can then be obtained by heating the hydrate with ammonium iodide .

Analyse Des Réactions Chimiques

Neodymium(III) iodide undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can react with other compounds to form new products.

Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) and specific temperature controls to ensure the desired reaction pathways.

Comparaison Avec Des Composés Similaires

Neodymium(III) iodide can be compared with other lanthanide iodides such as erbium iodide, cerium iodide, and terbium iodide. These compounds share similar properties but differ in their specific applications and reactivity:

Erbium Iodide (ErI₃): Used in similar applications but has different optical properties.

Cerium Iodide (CeI₃): Known for its use in lighting and catalysis.

Terbium Iodide (TbI₃): Used in phosphors and other luminescent materials.

This compound is unique due to its specific electronic configuration and the resulting magnetic and optical properties, making it particularly valuable in the production of high-performance magnets and laser materials.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Neodymium triiodide can be achieved through a precipitation reaction by reacting neodymium chloride and potassium iodide in an aqueous solution.", "Starting Materials": [ "Neodymium chloride (NdCl3)", "Potassium iodide (KI)", "Deionized water" ], "Reaction": [ "Dissolve 10 g of neodymium chloride (NdCl3) in 100 mL of deionized water.", "Dissolve 12.6 g of potassium iodide (KI) in 100 mL of deionized water.", "Add the potassium iodide solution dropwise to the neodymium chloride solution while stirring continuously.", "The mixture will turn yellow as Neodymium triiodide (NdI3) precipitates.", "Filter the precipitate and wash it with deionized water to remove any impurities.", "Dry the Neodymium triiodide (NdI3) in a vacuum oven at 80°C for 24 hours." ] } | |

Numéro CAS |

13813-24-6 |

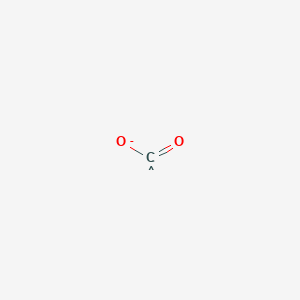

Formule moléculaire |

I3Nd |

Poids moléculaire |

524.96 g/mol |

Nom IUPAC |

neodymium(3+);triiodide |

InChI |

InChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3 |

Clé InChI |

DKSXWSAKLYQPQE-UHFFFAOYSA-K |

SMILES |

I[Nd](I)I |

SMILES canonique |

[I-].[I-].[I-].[Nd+3] |

| 13813-24-6 | |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxynaphthyl)sulfonyl]indoline](/img/structure/B224972.png)

![[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224975.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)